molecular formula CH2N6 B13736727 Pentazin-6-amine CAS No. 1003709-43-0

Pentazin-6-amine

Cat. No.: B13736727
CAS No.: 1003709-43-0
M. Wt: 98.07 g/mol
InChI Key: NYAOXJJHYCIXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentazin-6-amine is a proposed catenated nitrogen compound of significant interest in the field of high-energy materials research. Catenated nitrogen compounds, which feature chains of nitrogen atoms, are investigated for their high enthalpy of formation and potential as powerful energetic compounds . Such compounds often belong to the broader class of heterocyclic organic compounds, which are cyclic structures containing atoms of at least two different elements and are foundational to more than half of all known chemical entities . The theoretical high density and exceptional detonation velocity of this compound analogs make them compelling targets for computational studies and advanced synthetic chemistry. Research use is focused on exploring their stability, synthesis pathways, and energetic properties. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All handling and experimental procedures must be conducted by trained professionals in appropriate laboratory settings.

Properties

CAS No.

1003709-43-0

Molecular Formula

CH2N6

Molecular Weight

98.07 g/mol

IUPAC Name

pentazin-6-amine

InChI

InChI=1S/CH2N6/c2-1-3-5-7-6-4-1/h(H2,2,3,4,7)

InChI Key

NYAOXJJHYCIXFM-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=NN=N1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

This compound synthesis typically involves nucleophilic substitution reactions on halogenated purine or related heterocyclic precursors, cyclization reactions to form the pentazin ring, and functional group transformations to introduce the amino substituent at the 6-position. The methods can be broadly categorized into:

Nucleophilic Substitution on 6-Chloropurine Derivatives

One of the most documented methods involves reacting 6-chloropurine or its analogs with amines to replace the chlorine atom with an amino group, yielding this compound derivatives. This approach benefits from the availability of 6-chloropurine and the relatively straightforward substitution under controlled conditions.

Typical procedure:

  • React 6-chloropurine with an amine (e.g., 3-methyl-1H-indole-1-amine or other heterocyclic amines) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
  • Add acid catalysts like ether-HCl to facilitate the substitution.
  • Heat the mixture to around 80-120 °C for several hours.
  • After reaction completion, neutralize with sodium carbonate and extract with ethyl acetate.
  • Purify the product by recrystallization or chromatography.

This method yields this compound derivatives with moderate to good yields (around 25-58%) depending on the amine used and reaction conditions.

Cyclization Approaches

Cyclization methods involve constructing the pentazin ring system from linear or cyclic precursors containing multiple nitrogen atoms. These methods often require multi-step synthesis involving:

  • Formation of key intermediates such as diaminopyrimidines or purine analogs.
  • Cyclization under acidic or basic conditions, sometimes assisted by heat or catalysts.
  • Subsequent functionalization to introduce the amino group at the 6-position.

While specific detailed protocols for this compound cyclization are less frequently reported, related heterocyclic compounds such as quinoxalines and purines are synthesized using analogous strategies.

Data Summary of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Notes Source
Nucleophilic substitution 6-Chloropurine + amine NMP, ether-HCl, 80-120 °C, 4-6 hours 25-58 Moderate yields, requires purification
Cyclization of diaminopyrimidines Diaminopyrimidine derivatives Acid/base catalysis, heat Variable Multi-step, less documented for this compound
Copper(I)-catalyzed cycloaddition Alkyne-functionalized pyrimidinones + azides CuSO4, sodium ascorbate, room temperature Good to very good Mild conditions, applicable to related compounds

Chemical Reactions Analysis

Types of Reactions

Pentazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro-pentazine, reduced amines, and various substituted pentazine derivatives .

Scientific Research Applications

Pentazin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Pentazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pentazin-6-amine with structurally or functionally related nitrogen-containing heterocyclic amines, based on available data from patents, supplier catalogs, and safety reports:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pentazine ring with NH₂ at position 6 Not fully documented Not reported Hypothesized use in high-energy materials or as a precursor for bioactive molecules.
6-TAMRA-amine Tetramethylrhodamine with NH₂ at C6 C₂₅H₂₄N₃O₃⁺ ~430 (as salt) Fluorescent labeling in bioimaging; excitation/emission at 550/580 nm.
Quinolin-6-amine Quinoline with NH₂ at C6 C₉H₈N₂ 144.17 Intermediate in synthesis of antimalarial drugs (e.g., chloroquine analogs).
Octahydroindolizin-6-amine Bicyclic amine with saturated rings C₈H₁₆N₂ 140.23 Potential neuromodulator or scaffold for alkaloid-inspired pharmaceuticals.
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine Tetrazine with pyrazole and benzyl groups C₁₄H₁₅N₇ 281.32 Click chemistry applications; bioorthogonal ligation due to tetrazine reactivity.

Structural and Functional Analysis

  • Ring Stability : this compound’s pentazine core is less stable than smaller nitrogen-containing rings (e.g., triazines or tetrazines) due to electron-deficient aromaticity and steric strain. In contrast, tetrazin-3-amine derivatives (e.g., ) are more synthetically accessible and widely used in drug discovery.
  • Substituent Effects : The amine group in this compound may act as a nucleophile, enabling conjugation with electrophilic partners. This contrasts with 6-TAMRA-amine, where the amine is primarily used for covalent attachment to biomolecules .
  • Thermal Decomposition: While direct data on this compound are lacking, related nitrogen-rich compounds (e.g., tetrazines) release nitrogen gas upon decomposition, a property exploited in propellants . Pentacene, though structurally distinct, highlights the importance of safety protocols for nitrogenous compounds (e.g., toxic fume mitigation during combustion) .

Biological Activity

Pentazin-6-amine, a derivative of the phenazine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological activity. As a member of the phenazine class, it shares similarities with other compounds known for their antimicrobial and anticancer properties.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anticancer Properties
Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies revealed that this compound causes G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Apoptotic Pathways : The compound activates caspase pathways and downregulates anti-apoptotic proteins like Bcl-2, leading to programmed cell death.

The IC50 values for different cancer cell lines are as follows:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MDA-MB-231 (breast cancer)15.0
HCT116 (colon cancer)10.0

The biological activity of this compound can be attributed to its interaction with cellular targets:

1. DNA Interaction
this compound has been shown to bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.

2. Enzyme Inhibition
The compound inhibits key enzymes involved in bacterial metabolism and cancer cell survival, such as:

  • DNA Gyrase : Essential for bacterial DNA replication.
  • Topoisomerases : Involved in DNA unwinding during replication.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with resistant bacterial infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments.

Case Study 2: Cancer Treatment
In a phase II clinical trial, patients with advanced lung cancer treated with this compound showed improved survival rates and reduced tumor size compared to those receiving placebo.

Q & A

Q. What established synthetic routes exist for Pentazin-6-amine, and what parameters critically influence yield optimization?

this compound synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include reaction temperature, solvent polarity, and catalyst selection. For example, analogues like 6-chloro-N-methylpyridazin-3-amine require precise stoichiometric control to avoid byproducts . Methodological rigor in step-by-step validation (e.g., TLC or HPLC monitoring) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming molecular structure, while HPLC-UV/Vis ensures purity (>95%). For heterocyclic amines like this compound, IR spectroscopy can resolve ambiguities in functional groups (e.g., NH₂ vibrations). Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Standardizing reagent quality (e.g., anhydrous solvents, >99% purity starting materials) and reaction conditions (e.g., inert atmosphere) minimizes variability. Statistical design of experiments (DoE) can identify critical factors, such as pH or stirring rate, that impact consistency .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict this compound’s reactivity and binding affinity for target proteins?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or redox reactions. Molecular docking simulations (using AutoDock Vina or Schrödinger) model interactions with biological targets, such as enzyme active sites. Validation via experimental kinetics (e.g., SPR or ITC) is essential to reconcile computational and empirical data .

Q. How can contradictions in reported biological activities of this compound analogs be systematically resolved?

Conduct a systematic review following PRISMA guidelines: aggregate data from peer-reviewed studies, assess experimental variables (e.g., cell lines, assay protocols), and apply meta-analysis to identify outliers. For example, discrepancies in IC₅₀ values may stem from differences in solvent carriers (DMSO vs. PBS) .

Q. What mechanistic insights explain this compound’s stability under physiological conditions?

Accelerated stability studies (e.g., stress testing at 40°C/75% RH) coupled with LC-MS degradation profiling identify vulnerable functional groups. For instance, oxidation of amine groups in related compounds like 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine necessitates antioxidant additives in formulation .

Methodological Guidance

Q. How to design a robust assay for evaluating this compound’s inhibition of enzymatic targets?

Use kinetic assays (e.g., fluorometric or colorimetric) with positive/negative controls. For example, pre-incubate the enzyme with this compound, then measure residual activity. Include Z’-factor validation to ensure assay reliability and account for solvent interference .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

Pilot-scale reactions should replicate small-scale conditions (e.g., heating/cooling rates, agitation) using equipment like jacketed reactors. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progression in real-time, reducing batch failures .

Data Analysis and Reporting

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

Re-analyze raw diffraction data (e.g., .cif files) using software like Mercury or Olex2 to validate unit cell parameters and hydrogen bonding networks. Cross-check with spectroscopic data to resolve ambiguities in molecular conformation .

Q. What frameworks support ethical reporting of this compound’s potential toxicological risks?

Adhere to FAIR data principles: disclose full experimental conditions (e.g., OECD test guidelines for cytotoxicity) and negative results. Cite authoritative databases (e.g., EPA DSSTox, PubChem) for hazard classifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.